molecular formula C12H17ClN2O3 B3044600 Urea, 1-(2-chloroethyl)-3-veratryl- CAS No. 100248-86-0

Urea, 1-(2-chloroethyl)-3-veratryl-

Cat. No.: B3044600
CAS No.: 100248-86-0
M. Wt: 272.73 g/mol
InChI Key: FPSMXWTXEIFDCI-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-veratryl- is a nitrosourea derivative characterized by a 2-chloroethyl group on the first nitrogen and a veratryl (3,4-dimethoxybenzyl) substituent on the third nitrogen. Nitrosoureas are a class of alkylating agents with antitumor properties, historically used in chemotherapy. Their mechanism involves two primary activities:

  • Alkylation: Formation of DNA interstrand cross-links, leading to cytotoxic effects.
  • Carbamoylation: Inactivation of DNA repair enzymes via covalent modification of protein amino groups.

The veratryl group, being bulky and lipophilic, is hypothesized to enhance blood-brain barrier penetration, similar to the cyclohexyl group in CCNU . However, its aromaticity and methoxy substituents may alter chemical stability and metabolite profiles compared to aliphatic analogs.

Properties

CAS No.

100248-86-0

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea

InChI

InChI=1S/C12H17ClN2O3/c1-17-10-4-3-9(7-11(10)18-2)8-15-12(16)14-6-5-13/h3-4,7H,5-6,8H2,1-2H3,(H2,14,15,16)

InChI Key

FPSMXWTXEIFDCI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCCl)OC

Other CAS No.

100248-86-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and toxicological profiles of nitrosoureas are highly dependent on their substituents. Below is a comparative analysis based on the provided evidence:

Table 1: Key Properties of Selected Nitrosoureas

Compound Substituent (N-3) Alkylating Activity Carbamoylating Activity Octanol/Water Solubility LD₅₀ (mg/kg, ipr-mus) Therapeutic Index DNA Effects
BCNU (1,3-bis(2-chloroethyl)) 2-Chloroethyl High High Moderate 54.76 Lower Cross-links > strand breaks
CCNU (1-(2-chloroethyl)-3-cyclohexyl) Cyclohexyl Moderate Low High (lipophilic) 56 Higher Efficient CSF penetration
1-(2-Chloroethyl)-3-norbornyl Norbornyl Moderate Moderate Moderate 54 Moderate Not reported
Hydroxylated derivatives (e.g., Compound III ) 2-Hydroxyethyl Low Low Low >1297 Low Strand breaks > cross-links

Critical Analysis of Substituent Effects

Alkylating Activity: BCNU, with dual 2-chloroethyl groups, exhibits the highest alkylating activity due to rapid decomposition into reactive intermediates (e.g., 2-chloroethyl isocyanate) that cross-link DNA . Bulky substituents (e.g., cyclohexyl, norbornyl) reduce alkylating activity by sterically hindering decomposition .

Carbamoylating Activity :

  • High carbamoylating activity correlates with increased toxicity and lower therapeutic indices. BCNU’s strong carbamoylation inhibits DNA repair proteins, enhancing cytotoxicity but limiting safety .
  • CCNU’s cyclohexyl group reduces carbamoylation, improving its therapeutic window .

Solubility and Distribution: Lipophilic substituents (e.g., cyclohexyl) enhance octanol/water solubility, facilitating blood-brain barrier penetration. CCNU achieves 3-fold higher cerebrospinal fluid concentrations than plasma . Hydrophilic groups (e.g., hydroxyethyl) reduce solubility and limit tissue distribution .

Toxicity and DNA Interactions: Compounds with high alkylating activity (e.g., BCNU) induce DNA cross-links, critical for antitumor efficacy. In contrast, hydroxylated analogs predominantly cause strand breaks, increasing mutagenicity without therapeutic benefit . Toxicity (LD₅₀) varies significantly; norbornyl derivatives are more toxic than cyclododecyl analogs .

Table 2: Biotransformation and Excretion Profiles

Compound Primary Metabolites Excretion Route Key Findings
CCNU Cyclohexyl isocyanate, dicyclohexylurea Renal (>90% in 24 hr) Biliary secretion and enterohepatic recycling observed
BCNU 2-Chloroethyl isocyanate Renal Inhibits DNA repair enzymes
Hydroxylated CENUs Oxazolinyl derivatives Renal Cyclization alters protein charge

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